

# An In-depth Technical Guide to Cecropin P1 Porcine Acetate

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## Compound of Interest

Compound Name: *Cecropin P1, porcine acetate*

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## Abstract

Cecropin P1 is a potent, 31-amino acid cationic antimicrobial peptide (AMP) with a compelling history and significant therapeutic potential. Initially discovered in porcine intestine, its origin was later traced to the parasitic nematode *Ascaris suum*, a common inhabitant of the pig gut. This technical guide provides a comprehensive overview of Cecropin P1, detailing its discovery, biochemical properties, and mechanisms of action. It includes structured data on its antimicrobial and antiviral efficacy, detailed experimental protocols for its synthesis and evaluation, and visual diagrams of its functional pathways to serve as a critical resource for ongoing research and drug development.

## Discovery and Origin

Cecropin P1 was first isolated in 1989 from the small intestine of pigs and was initially classified as the first mammalian cecropin.<sup>[1][2]</sup> This classification, however, was later revised. Subsequent research revealed that Cecropin P1 is not of porcine origin but is instead produced by the parasitic roundworm, *Ascaris suum*, which resides in the pig's intestine.<sup>[3][4][5]</sup> The original researchers corrected their findings, clarifying that the peptide's presence in porcine tissue was due to the nematode infection.<sup>[4]</sup> This discovery placed Cecropin P1 within a family of bacteria-inducible antimicrobial peptides found in nematodes.<sup>[4][6]</sup>

The mature Cecropin P1 peptide is derived from a larger precursor protein which includes a secretory signal region at the N-terminus and a C-terminal pro-region that is proteolytically cleaved during maturation.[\[4\]](#)

## Physicochemical Properties and Structure

Cecropin P1 is a linear peptide composed of 31 amino acids with a C-terminal carboxyl group, rather than an amide which is common in other cecropins.[\[1\]](#)[\[2\]](#)[\[7\]](#) Its sequence and key properties are detailed below.

Property	Value	Reference(s)
Amino Acid Sequence	SWLSKTAKKLENSAKKRISSEG IAIAIQGGPR	<a href="#">[8]</a>
Molecular Formula	C <sub>147</sub> H <sub>253</sub> N <sub>45</sub> O <sub>43</sub>	<a href="#">[8]</a>
Molecular Weight	3338.9 g/mol	<a href="#">[8]</a>
Theoretical pI	11.07	<a href="#">[8]</a>
Net Charge (pH 7)	+8	-
Structure	Predominantly $\alpha$ -helical	<a href="#">[3]</a> <a href="#">[9]</a>
PDB ID (with LPS)	2N92	<a href="#">[6]</a> <a href="#">[10]</a>

Nuclear Magnetic Resonance (NMR) studies have shown that in a membrane-mimetic environment, Cecropin P1 adopts a continuous  $\alpha$ -helical conformation along almost its entire length.[\[3\]](#)[\[5\]](#)[\[9\]](#) Unlike the well-studied insect cecropin A, Cecropin P1 lacks a distinct flexible hinge region, which is thought to be important for the activity of other members of the cecropin family.[\[3\]](#)[\[9\]](#) The structure is notably amphipathic, with a clear segregation of hydrophobic and hydrophilic residues, a key feature for its membrane-disrupting activity.[\[9\]](#) The "acetate" designation in "Cecropin P1 porcine acetate" typically refers to the counterion present after purification by methods such as reverse-phase high-performance liquid chromatography (RP-HPLC), which often uses trifluoroacetic acid.[\[8\]](#)[\[11\]](#)

## Quantitative Data on Biological Activity

Cecropin P1 exhibits a broad spectrum of activity against various pathogens. Its efficacy is quantified by metrics such as Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), 50% Effective Concentration (EC50), and 50% Cytotoxic Concentration (CC50).

## Antibacterial Activity

Cecropin P1 is highly potent against Gram-negative bacteria and also demonstrates activity against Gram-positive bacteria and yeasts.[\[4\]](#)[\[8\]](#)[\[12\]](#)

Target Microorganism	Strain	MIC (µg/mL)	MBC (µg/mL)	Reference(s)
Gram-Negative				
Bacteria				
Escherichia coli	ML35	-	1.0 - 3.0	[13]
Escherichia coli	ATCC 25922	16	-	[14]
Pseudomonas aeruginosa	IFO3455	-	3.0 - 10	[4]
Salmonella typhimurium	IFO12529	-	1.0 - 3.0	[4]
Serratia marcescens	IFO12648	-	1.0 - 3.0	[4]
Yersinia ruckeri	392/2003	4	-	[14]
Aeromonas salmonicida	ATCC 33658	4	-	[14]
Gram-Positive				
Bacteria				
Staphylococcus aureus	IFO12732	-	0.3 - 1.0	[4]
Bacillus subtilis	IFO3134	-	0.3 - 1.0	[4]
Micrococcus luteus	IFO3333	-	0.3 - 1.0	[4]
Listeria innocua	-	-	3.0 - 10	[13]
Yeast				
Saccharomyces cerevisiae	IFO0203	-	200 - 300	[4]
Candida albicans	IFO0583	-	200 - 300	[4]

## Antiviral Activity

Cecropin P1 has demonstrated significant antiviral activity against Porcine Reproductive and Respiratory Syndrome Virus (PRRSV).

Virus	Cell Line	EC50 ( $\mu$ g/mL)	CC50 ( $\mu$ g/mL)	Therapeutic Index (CC50/EC50 )	Reference(s)
PRRSV (CH-1a strain)	Marc-145	112	719	6.42	<a href="#">[11]</a>

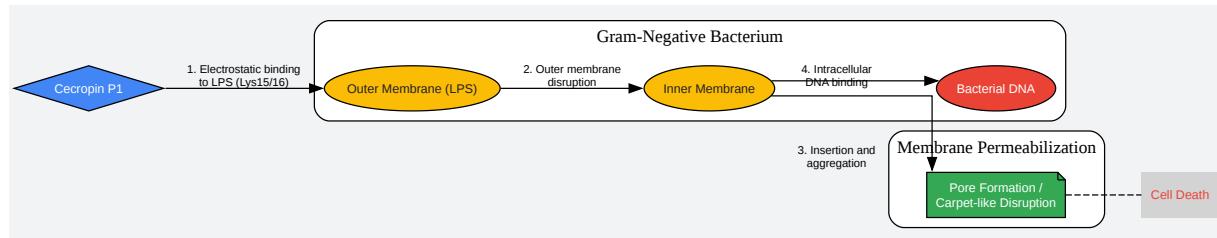
## Mechanisms of Action

### Antibacterial Mechanism

The primary antibacterial mechanism of Cecropin P1 is the disruption of the bacterial cell membrane integrity, leading to cell lysis.<sup>[8][15]</sup> This process is initiated by the electrostatic attraction between the cationic peptide and the negatively charged components of the bacterial cell envelope.

- Gram-Negative Bacteria: Cecropin P1 interacts with the lipopolysaccharide (LPS) layer of the outer membrane.<sup>[10]</sup> Structural studies show that the C-terminal  $\alpha$ -helical region (residues 15-29) is crucial for this interaction. Specifically, lysine residues (Lys15, Lys16) engage with the phosphate groups of Lipid A, while hydrophobic residues (Ile22, Ile26) interact with the acyl chains of Lipid A.<sup>[1][10]</sup> This binding disrupts the outer membrane, allowing the peptide to access and permeabilize the inner cytoplasmic membrane.
- Membrane Permeabilization: Once at the cytoplasmic membrane, Cecropin P1 peptides are believed to aggregate and insert into the lipid bilayer. Two main models have been proposed for this disruption: the "barrel-stave" model, where peptides form a transmembrane pore, and the "carpet" model, where peptides accumulate on the membrane surface, causing destabilization and micellization.<sup>[8][16]</sup> Evidence suggests that at higher concentrations, a carpet-like mechanism may be predominant for Cecropin P1.<sup>[16]</sup>

Additionally, after membrane permeabilization, Cecropin P1 has been shown to bind to intracellular DNA, which may represent a secondary mechanism contributing to its bactericidal activity.[13]



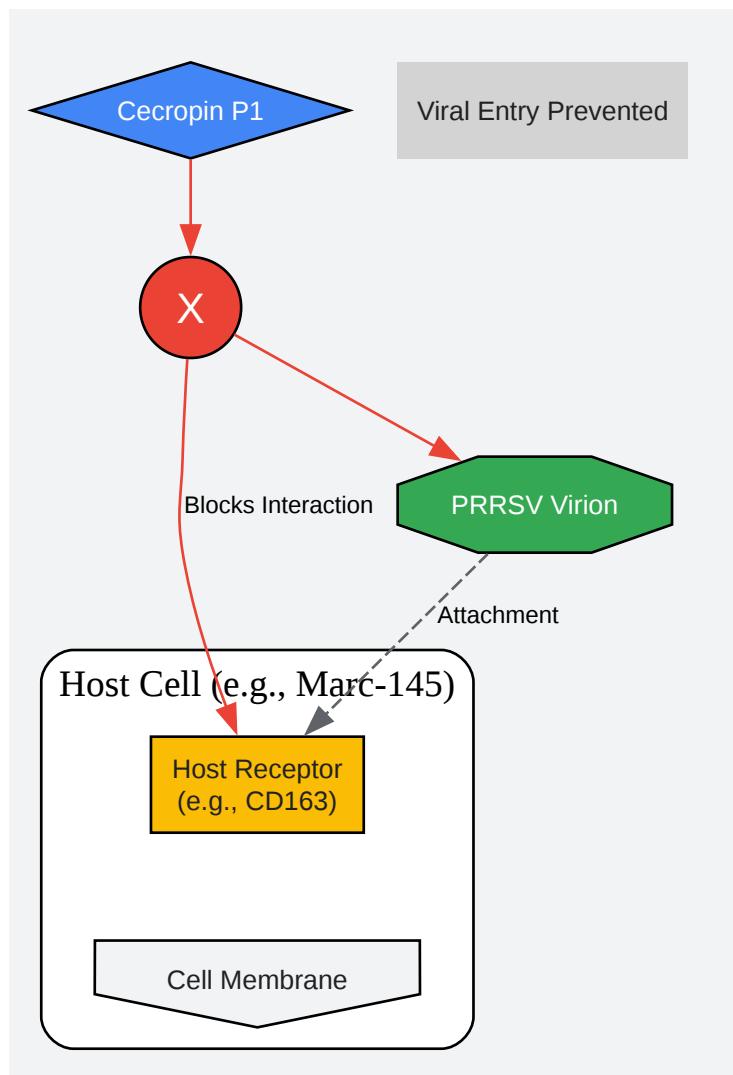
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Caption: Antibacterial mechanism of Cecropin P1 against Gram-negative bacteria.

## Antiviral Mechanism against PRRSV

Cecropin P1 inhibits PRRSV infection primarily by interfering with the initial stages of the viral life cycle.[7][11] The key mechanism is the blockade of viral attachment to the host cell surface. [7]

PRRSV entry into target cells, such as porcine alveolar macrophages (PAMs) or Marc-145 cells, is a receptor-mediated process. The primary receptors involved are CD163 and sialoadhesin (CD169).[3][6] Cecropin P1 is thought to exert its effect by either binding directly to the viral envelope glycoproteins (preventing them from recognizing the host receptors) or by interacting with the host cell receptors themselves, thus sterically hindering viral attachment. This action effectively prevents the virus from gaining entry into the cell, thereby halting the infection before it can begin.[7]



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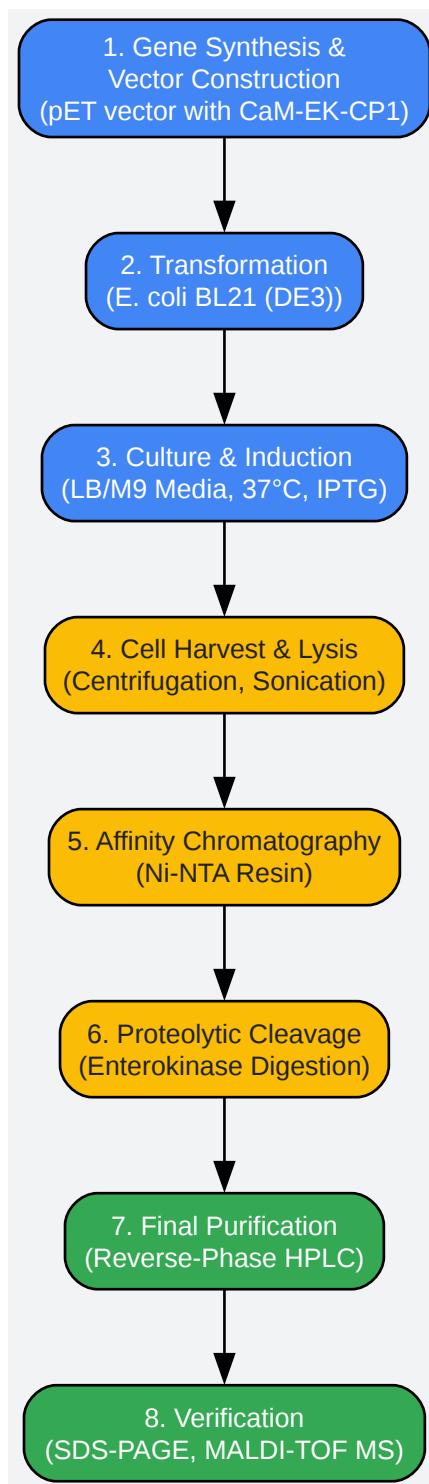
Caption: Antiviral mechanism of Cecropin P1, blocking PRRSV attachment to host cells.

## Experimental Protocols

### Recombinant Expression and Purification (Calmodulin Fusion Method)

This protocol is adapted from a method successfully used for the high-yield production of Cecropin P1 in *E. coli*.<sup>[13][17]</sup> The calmodulin (CaM) fusion partner protects the peptide from host cell proteases and toxicity.

Workflow Diagram:



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